molecular formula C12H11Cl2N B14906151 4,8-Dichloro-3-ethyl-2-methylquinoline

4,8-Dichloro-3-ethyl-2-methylquinoline

Cat. No.: B14906151
M. Wt: 240.12 g/mol
InChI Key: DWMPQXINJJRHOZ-UHFFFAOYSA-N
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Description

4,8-Dichloro-3-ethyl-2-methylquinoline is a quinoline derivative with the molecular formula C12H11Cl2N. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of chlorine, ethyl, and methyl groups in this compound makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-3-ethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . Another method includes the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are typically performed at low temperatures to ensure good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include the use of heterogeneous cobalt oxide catalysts for aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dichloro-3-ethyl-2-methylquinoline is unique due to its specific substitution pattern, which includes both chlorine and ethyl groups at distinct positions on the quinoline ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

4,8-dichloro-3-ethyl-2-methylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3

InChI Key

DWMPQXINJJRHOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C

Origin of Product

United States

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